(1R,2R,3Z,7S,11Z,13S,15R)-2,15-dihydroxy-7-methyl-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-5-one
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Overview
Description
(1R,2R,3Z,7S,11Z,13S,15R)-2,15-dihydroxy-7-methyl-6-oxabicyclo[113Penicillium brefeldianum. This compound is a lactone antiviral that inhibits protein transport from the endoplasmic reticulum to the Golgi complex.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,3Z,7S,11Z,13S,15R)-2,15-dihydroxy-7-methyl-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-5-one involves several steps, starting from simple organic molecules. The key steps include:
- Formation of the bicyclic core structure through a Diels-Alder reaction.
- Introduction of hydroxyl groups via selective oxidation.
- Methylation at the appropriate position using methylating agents.
- Formation of the lactone ring through intramolecular esterification.
Industrial Production Methods
Industrial production of this compound typically involves fermentation processes using the fungus Penicillium brefeldianum. The fermentation broth is then extracted and purified using chromatographic techniques to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,3Z,7S,11Z,13S,15R)-2,15-dihydroxy-7-methyl-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-5-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in different chemical processes.
Scientific Research Applications
(1R,2R,3Z,7S,11Z,13S,15R)-2,15-dihydroxy-7-methyl-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-5-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.
Biology: Employed in cell biology to study protein transport and Golgi apparatus function.
Medicine: Investigated for its antiviral properties and potential therapeutic applications.
Industry: Utilized in the production of pharmaceuticals and as a biochemical tool in various industrial processes.
Mechanism of Action
The compound exerts its effects by inhibiting protein transport from the endoplasmic reticulum to the Golgi complex. This inhibition is achieved by preventing the association of COP-I coat proteins to the Golgi membrane, thereby disrupting the normal trafficking of proteins within the cell.
Comparison with Similar Compounds
Similar Compounds
- Brefeldin A
- Brefeldin B
- Brefeldin D
Uniqueness
Compared to its analogs, (1R,2R,3Z,7S,11Z,13S,15R)-2,15-dihydroxy-7-methyl-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-5-one has a unique structure that confers specific biological activities, particularly its ability to inhibit protein transport in a distinct manner. This makes it a valuable tool in both research and industrial applications.
Properties
CAS No. |
83710-00-3 |
---|---|
Molecular Formula |
C16H24O4 |
Molecular Weight |
280.36 g/mol |
IUPAC Name |
(1R,2R,3E,7S,11E,13S,15R)-2,15-dihydroxy-7-methyl-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-5-one |
InChI |
InChI=1S/C16H24O4/c1-11-5-3-2-4-6-12-9-13(17)10-14(12)15(18)7-8-16(19)20-11/h4,6-8,11-15,17-18H,2-3,5,9-10H2,1H3/b6-4+,8-7+/t11-,12+,13+,14+,15+/m0/s1 |
InChI Key |
KQNZDYYTLMIZCT-MBKTUJMASA-N |
SMILES |
CC1CCCC=CC2CC(CC2C(C=CC(=O)O1)O)O |
Isomeric SMILES |
C[C@H]1CCC/C=C/[C@@H]2C[C@H](C[C@H]2[C@@H](/C=C/C(=O)O1)O)O |
Canonical SMILES |
CC1CCCC=CC2CC(CC2C(C=CC(=O)O1)O)O |
20350-15-6 | |
Pictograms |
Acute Toxic |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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